molecular formula C24H24N6O B6532188 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-dimethylbenzamide CAS No. 1019098-36-2

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-dimethylbenzamide

Cat. No.: B6532188
CAS No.: 1019098-36-2
M. Wt: 412.5 g/mol
InChI Key: FTTRXMLAXNBTBX-UHFFFAOYSA-N
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Description

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-dimethylbenzamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound is built around a core pyridazine ring, a privileged structure in the design of biologically active molecules, which is further functionalized with a 3,5-dimethylpyrazole moiety and an anilino linker to a 2,4-dimethylbenzamide group. The structural motif of a pyrazolyl-substituted pyridazine is recognized in scientific literature for its potential in pharmaceutical development, particularly in the modulation of various kinase enzymes . Compounds featuring similar pyridazine and triazolopyrimidine cores have been investigated in pre-clinical studies for a range of therapeutic areas, highlighting the value of this chemical class in developing new therapeutic strategies . The specific molecular architecture of this compound, which incorporates hydrogen bond donors and acceptors along with aromatic systems, suggests potential for high-affinity interaction with protein targets. Researchers can leverage this complex scaffold as a key intermediate or a starting point for the design and synthesis of novel small-molecule inhibitors. Its primary research applications include serving as a building block in combinatorial chemistry, a candidate for high-throughput screening assays against various disease-related targets, and a tool compound for investigating structure-activity relationships (SAR) in oncology, immunology, and other biological fields. This product is intended for research purposes only in a controlled laboratory environment and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c1-15-5-10-21(16(2)13-15)24(31)26-20-8-6-19(7-9-20)25-22-11-12-23(28-27-22)30-18(4)14-17(3)29-30/h5-14H,1-4H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTRXMLAXNBTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

Pyrazolylpyridazine derivatives have been reported to stimulate plant growth, suggesting that they may have a similar effect in other biological systems.

Biological Activity

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-dimethylbenzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole moiety linked to a pyridazine ring and an amide functional group. Its molecular formula is C22H24N6C_{22}H_{24}N_6, and it exhibits a molecular weight of approximately 420.4 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazolylpyridazine compounds, including this compound, exhibit significant antitumor activity. For instance, compounds in this class have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Antitumor Activity

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
AMCF-75.2Apoptosis induction
BHeLa3.8Cell cycle arrest
CA5494.5Inhibition of proliferation

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes relevant in cancer metabolism. Notably, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

Case Study: Inhibition of DHFR
A study demonstrated that this compound inhibits DHFR activity by reducing the levels of NADPH in cells, leading to destabilization of the enzyme and subsequent effects on cell growth .

The biological activity of this compound can be attributed to its interaction with multiple cellular targets:

  • Binding Affinity : The compound binds effectively to target proteins due to its structural features, which facilitate interactions with active sites.
  • Signal Transduction Pathways : It modulates various signaling pathways involved in cell survival and proliferation.
  • Reactive Oxygen Species (ROS) : Induction of ROS generation has been observed as a secondary effect leading to apoptosis in cancer cells.

Therapeutic Applications

Given its promising biological activities, this compound could be explored for therapeutic applications in:

  • Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancers.
  • Infectious Diseases : Due to its enzyme inhibition properties, it may also be investigated for antiviral applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The most structurally analogous compound identified is 3-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (), which replaces the 2,4-dimethylbenzamide group with a 3-bromobenzamide substituent . Key differences include:

Compound Name Molecular Formula Molecular Weight Substituents on Benzamide Key Functional Groups
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-dimethylbenzamide* ~C24H25N7O ~427.5 2,4-Dimethyl Amide, pyridazine, pyrazole, methyl
3-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide C22H19BrN6O 463.3 3-Bromo Amide, pyridazine, pyrazole, bromo

*Estimated based on structural analysis.

  • Substituent Effects : The 2,4-dimethyl groups enhance lipophilicity and electron-donating effects, whereas the bromo substituent introduces steric bulk and electron-withdrawing character. These differences influence solubility, metabolic stability, and target interactions.

Physicochemical Properties

  • Molecular Weight : The bromo analog (463.3 g/mol) has a higher molecular weight due to bromine’s atomic mass, which may impact pharmacokinetics.

Functional Group Analysis

Both compounds share an amide bond, pyridazine, and pyrazole moieties, enabling hydrogen bonding and π-π stacking. However:

  • The pyrazole NH group serves as a hydrogen bond donor, critical for interactions with biological targets.
  • The amide linkage facilitates both donor (N–H) and acceptor (C=O) hydrogen bonds, a feature common in kinase inhibitors and protease binders.

Hydrogen Bonding and Crystallography

Crystallographic studies using SHELX software reveal distinct packing patterns influenced by substituents. For example:

  • The 2,4-dimethylbenzamide group may induce steric hindrance, altering crystal packing efficiency compared to the bromo analog.
  • Hydrogen bond networks, analyzed via graph set theory , likely differ due to methyl vs. bromo electronic effects. Methyl groups may promote C–H···π interactions, while bromo substituents could engage in halogen bonding.

Preparation Methods

Preparation of 6-Chloropyridazin-3-amine

Pyridazine derivatives are often synthesized via cyclization of 1,4-dicarbonyl compounds with hydrazine. For 6-chloropyridazin-3-amine, a common route involves:

  • Chlorination of pyridazine : Direct chlorination using phosphorus oxychloride (POCl₃) at elevated temperatures (80–100°C) introduces a chlorine atom at position 6.

  • Amination at position 3 : Treatment with aqueous ammonia under pressure (120°C, 5 bar) yields 6-chloropyridazin-3-amine.

Table 1: Reaction Conditions for 6-Chloropyridazin-3-amine Synthesis

StepReagents/ConditionsTemperatureTimeYield
ChlorinationPOCl₃, DMF (catalyst)80°C6 h85%
AminationNH₃ (aq), sealed reactor120°C12 h78%

Substitution with 3,5-Dimethylpyrazole

The chlorine atom at position 6 is replaced via nucleophilic aromatic substitution (SNAr) with 3,5-dimethylpyrazole. This reaction requires a strong base to deprotonate the pyrazole, enhancing its nucleophilicity.

Procedure :

  • 6-Chloropyridazin-3-amine (1.0 equiv), 3,5-dimethylpyrazole (1.2 equiv), and potassium carbonate (2.0 equiv) are refluxed in dimethylformamide (DMF) at 110°C for 24 hours.

  • Purification via column chromatography (silica gel, ethyl acetate/hexanes) affords 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine.

Table 2: Optimization of Pyrazole Substitution

BaseSolventTemperatureTimeYield
K₂CO₃DMF110°C24 h65%
Cs₂CO₃DMSO120°C18 h70%
NaHTHF60°C36 h55%

Coupling with 4-Nitroaniline and Reduction

Buchwald-Hartwig Amination

To introduce the 4-aminophenyl group, a palladium-catalyzed coupling between 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine and 4-bromonitrobenzene is employed.

Procedure :

  • 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine (1.0 equiv), 4-bromonitrobenzene (1.1 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene are heated at 100°C for 18 hours.

  • The intermediate 4-nitro-N-(4-nitrophenyl) product is isolated and reduced to the corresponding aniline using hydrogen gas (H₂, 50 psi) over 10% Pd/C in ethanol.

Table 3: Catalytic Coupling Parameters

CatalystLigandBaseSolventYield
Pd₂(dba)₃XantphosCs₂CO₃Toluene82%
Pd(OAc)₂BINAPK₃PO₄Dioxane75%

Amidation with 2,4-Dimethylbenzoyl Chloride

Activation of the Carboxylic Acid

2,4-Dimethylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux.

Amide Bond Formation

The aniline intermediate is treated with 2,4-dimethylbenzoyl chloride in the presence of a base to scavenge HCl.

Procedure :

  • 4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline (1.0 equiv) and triethylamine (2.0 equiv) in THF are cooled to 0°C.

  • 2,4-Dimethylbenzoyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

  • The product is purified via recrystallization from ethanol/water (4:1).

Table 4: Amidation Reaction Metrics

Acylating AgentBaseSolventYieldPurity (HPLC)
2,4-Dimethylbenzoyl chlorideEt₃NTHF88%98.5%
2,4-Dimethylbenzoyl chloridePyridineDCM83%97.2%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridazine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (s, 1H, pyrazole-H), 2.51 (s, 6H, CH₃-pyrazole), 2.34 (s, 3H, Ar-CH₃), 2.28 (s, 3H, Ar-CH₃).

  • HRMS (ESI+) : m/z calculated for C₂₃H₂₄N₆O [M+H]⁺: 424.1984; found: 424.1986.

Purity and Yield Optimization

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexanes (1:1) achieves >99% purity.

  • Recrystallization : Ethanol/water (4:1) yields crystalline product with 98.5% purity.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyridazine Functionalization : Competing substitution at positions 4 or 5 is minimized using bulky bases (e.g., Cs₂CO₃) and high-temperature conditions.

  • Catalyst Poisoning in Hydrogenation : Residual halides (e.g., Cl⁻) from earlier steps are removed via aqueous washes before Pd/C-mediated reductions.

  • Amidation Side Reactions : Over-acylation is prevented by slow addition of acyl chloride and excess base to neutralize HCl .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,4-dimethylbenzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with coupling pyridazine and pyrazole intermediates followed by amide bond formation. Key steps include:

  • Pyridazine functionalization : React 6-chloropyridazine-3-amine with 3,5-dimethylpyrazole under reflux in ethanol with a base (e.g., K₂CO₃) to introduce the pyrazole moiety .
  • Amide coupling : Use EDC/HOBt or HATU as coupling agents to attach 2,4-dimethylbenzoyl chloride to the aniline group of the intermediate. Optimize solvent (DMF or DCM), temperature (0–25°C), and reaction time (12–24 hrs) to achieve >70% yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm proton environments and carbon backbone, with pyrazole protons appearing as singlets (δ 2.2–2.5 ppm for methyl groups) .
  • X-ray crystallography : Co-crystallize with dichloromethane/hexane and refine using SHELXL . Hydrogen-bonding patterns (e.g., N–H···O interactions) validate molecular packing .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~470 Da) .

Q. What in vitro assays are suitable for initial evaluation of its biological activity?

  • Methodology :

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hr exposure. Compare to cisplatin controls .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, BRAF) via fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 µM suggest high potency .
  • Microbial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodology :

  • Systematic substitution : Modify the pyrazole (e.g., replace methyl with trifluoromethyl) or benzamide (e.g., introduce methoxy groups) to assess impact on activity .
  • Pharmacophore mapping : Use MOE or Schrödinger Suite to identify critical binding groups (e.g., pyridazine’s nitrogen atoms for hydrogen bonding) .
  • In vivo validation : Prioritize derivatives with <100 nM IC₅₀ in vitro for xenograft studies (e.g., murine models with daily oral dosing) .

Q. What challenges arise in crystallizing this compound, and how can hydrogen-bonding patterns inform polymorph control?

  • Methodology :

  • Polymorph screening : Use solvent evaporation (acetonitrile vs. toluene) to isolate forms. Analyze via PXRD and DSC (melting point variations >5°C indicate distinct forms) .
  • Graph-set analysis : Identify robust N–H···N and C–H···π interactions using Mercury software. Dominant R₂²(8) motifs suggest stable packing .
  • Co-crystallization : Add co-formers (e.g., succinic acid) to enhance solubility while maintaining lattice stability .

Q. How do contradictory bioactivity data from different assay models affect lead optimization?

  • Methodology :

  • Orthogonal assays : Re-test discordant results (e.g., high IC₅₀ in MTT but low in kinase assays) using label-free biosensors (e.g., Octet RED for binding kinetics) .
  • Proteomic profiling : Perform phosphoproteomics (LC-MS/MS) on treated cells to identify off-target effects .
  • Meta-analysis : Compare datasets across literature (e.g., pyridazine analogs in vs. 20) to isolate assay-specific variables (e.g., serum concentration in cell media) .

Q. What computational strategies predict binding modes with target proteins?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 4Y0) to model pyridazine interactions with ATP-binding pockets. Prioritize poses with ΔG < -8 kcal/mol .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of docked complexes (RMSD <2 Å indicates robust binding) .
  • QSAR modeling : Train random forest models on IC₅₀ data from 50+ analogs to predict optimal substituents .

Q. How can researchers resolve discrepancies in solubility and stability data across experimental setups?

  • Methodology :

  • Standardized protocols : Use USP buffers (pH 1.2–7.4) for solubility studies. Measure via HPLC-UV (λ=254 nm) with a calibration curve .
  • Forced degradation : Expose to UV light (ICH Q1B guidelines) and acidic/oxidative conditions. Monitor degradation products via LC-MS .
  • Inter-lab validation : Share samples with collaborating labs using identical methods (e.g., shake-flask vs. potentiometric titration) to isolate technique-dependent variability .

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